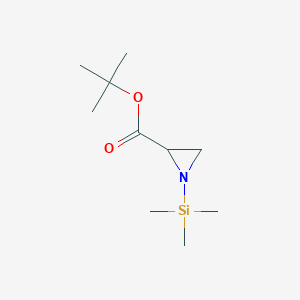
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide (TFEP) is a trifluoroethylated pyrrolidine-2-carboxamide compound that has recently gained attention for its potential applications in scientific research. TFEP is a synthetic compound that is used for a variety of purposes, including in the synthesis of other compounds, as a catalyst, and as a reagent for various biochemical and physiological studies.
Scientific Research Applications
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst in various reactions, and as a ligand in coordination chemistry. It has also been used as a reagent for various biochemical and physiological studies, such as the study of enzyme kinetics and the study of signal transduction pathways.
Mechanism of Action
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide is a small molecule that is capable of binding to and modulating the activity of various proteins. It has been shown to bind to and activate several enzymes, including adenylate cyclase and protein kinase C. It has also been shown to bind to and modulate the activity of several G-protein coupled receptors, such as the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and G-protein coupled receptors, which can lead to changes in signal transduction pathways and gene expression. It has also been shown to have an effect on the metabolism of various compounds, including glucose and fatty acids.
Advantages and Limitations for Lab Experiments
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and use in various experiments. It is also relatively stable, and can be stored for long periods of time without degradation. However, 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide is also limited in its applications. It is not very soluble in water, which limits its use in aqueous solutions. Additionally, it is not very reactive, which limits its use in certain types of reactions.
Future Directions
There are many future directions that can be explored for the use of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide in scientific research. One potential area of research is the development of new methods for the synthesis of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide and its derivatives. Additionally, further research can be conducted to investigate the effects of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide on other enzymes and G-protein coupled receptors. Furthermore, research can be conducted to investigate the effects of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide on various metabolic pathways and gene expression. Finally, research can be conducted to investigate the potential therapeutic applications of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide, such as in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide involves a multi-step process. The first step is to synthesize the starting material, 2,2,2-trifluoroethyl pyrrolidine-2-carboxylate, which is done by reacting 2,2,2-trifluoroethanol with pyrrolidine-2-carboxylic acid in the presence of a base such as sodium hydroxide. The next step is to convert the carboxylate to the carboxamide, which is done by reacting it with a primary amine such as ethylamine. Finally, the carboxamide is converted to 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide by reacting it with trifluoroacetic acid.
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)4-12-3-1-2-5(12)6(11)13/h5H,1-4H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLFDYJSVAYXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)





![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)




